
5-Methyl-2'-deoxycytidine
Overview
Description
5-Methyldeoxycytidine is a modified nucleoside that is found in DNA. It is formed by the methylation of cytosine at the 5th carbon position, resulting in the addition of a methyl group. This modification plays a crucial role in the regulation of gene expression and is involved in various biological processes, including development, differentiation, and disease .
Mechanism of Action
Target of Action
5-Methyl-2’-deoxycytidine (5-MedCyd) is a cytosine analog that primarily targets DNA methyltransferases . These enzymes are responsible for placing the important epigenetic mark 5-methyl-2’-deoxycytidine by methylating 2’-deoxycytidine (dC) at the C5 position . DNA methyltransferases play a crucial role in the regulation of gene expression and cellular differentiation .
Mode of Action
5-MedCyd acts by covalently trapping DNA methyltransferases . This compound can be incorporated into single-stranded DNA and act in cis to signal de novo DNA methylation . The interaction of 5-MedCyd with its targets leads to changes in the methylation status of the DNA, which can influence gene expression .
Biochemical Pathways
The primary biochemical pathway affected by 5-MedCyd is the DNA methylation pathway . By trapping DNA methyltransferases, 5-MedCyd can decrease global DNA methylation . This can lead to the transcriptional downregulation of important oncogenes and similar changes on the proteome level .
Pharmacokinetics
It is known that the plasma half-life of similar compounds, such as 5-aza-2’-deoxycytidine (decitabine), is approximately 20 minutes due to the high levels of cytidine deaminase, the enzyme that inactivates this analogue, in the liver . This suggests that the bioavailability of 5-MedCyd may be influenced by similar factors.
Result of Action
The molecular and cellular effects of 5-MedCyd’s action primarily involve changes in DNA methylation and gene expression . These changes can lead to decreased global DNA methylation, increased formation of DNA double-strand breaks, and transcriptional downregulation of important oncogenes . The specific effects can vary depending on the cellular context and the presence of other factors .
Action Environment
The action, efficacy, and stability of 5-MedCyd can be influenced by various environmental factors. For example, the presence of reactive oxygen species in cells can lead to the oxidation of 5-MedCyd, producing various oxidized derivatives . Furthermore, the lack of homologous Tet-family dioxygenase enzymes in certain organisms, such as Arabidopsis, suggests that the action of 5-MedCyd can be influenced by the specific cellular and molecular environment .
Biochemical Analysis
Biochemical Properties
5-Methyl-2’-deoxycytidine can act in cis to signal de novo DNA methylation in single-stranded DNA . It inhibits the synthesis of DNA and prevents methylation of guanine, disrupting the binding of guanine nucleotide-binding proteins to the DNA template and preventing polymerase chain reactions . It also acts as a methyltransferase inhibitor, blocking the enzyme responsible for adding methyl groups to cytosine molecules .
Cellular Effects
In cellular contexts, high concentrations of 5-Methyl-2’-deoxycytidine have been observed to inhibit the growth of several types of human leukemic cell lines in vitro . This effect could be accounted for by dThd, a deamination product of 5-Methyl-2’-deoxycytidine . The compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 5-Methyl-2’-deoxycytidine involves its incorporation into DNA, where it can act in cis to signal de novo DNA methylation . It also inhibits DNA methyltransferases, leading to hypomethylation of DNA . This results in increased gene expression as genes are silenced by hypermethylation .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can vary depending on the concentration and exposure time
Metabolic Pathways
5-Methyl-2’-deoxycytidine is involved in several metabolic pathways. There are two conceivable metabolic pathways from 5-Methyl-2’-deoxycytidine to thymidylate. The first consists of deoxycytidine or thymidine kinase and deoxycytidylate deaminase, and the second of sequential reactions catalyzed by deoxycytidine deaminase and thymidine kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyldeoxycytidine typically involves the methylation of deoxycytidine. One common method is the use of DNA methyltransferase enzymes, which catalyze the transfer of a methyl group from S-adenosylmethionine to the cytosine residue in DNA .
Industrial Production Methods: In an industrial setting, the production of 5-Methyldeoxycytidine can be achieved through chemical synthesis. This involves the protection of the hydroxyl groups of deoxycytidine, followed by selective methylation at the 5th carbon position of the cytosine ring. The final step involves deprotection to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Methyldeoxycytidine undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Substitution: Strong nucleophiles like sodium azide or thiols can be used in substitution reactions.
Major Products:
Oxidation Products: 5-Hydroxymethyl-deoxycytidine, 5-Formyl-deoxycytidine, and 5-Carboxy-deoxycytidine.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyldeoxycytidine has numerous applications in scientific research:
Comparison with Similar Compounds
- 5-Hydroxymethyl-deoxycytidine
- 5-Formyl-deoxycytidine
- 5-Carboxy-deoxycytidine
- 2’-Deoxycytidine
Comparison: 5-Methyldeoxycytidine is unique in its ability to regulate gene expression through methylation. While 5-Hydroxymethyl-deoxycytidine and other oxidized derivatives are involved in active DNA demethylation processes, 5-Methyldeoxycytidine primarily functions in the maintenance of methylation patterns . This makes it a crucial player in epigenetic regulation and a valuable tool in research and therapeutic applications .
Properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCHPKXVUGJYGU-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401003853 | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401003853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
838-07-3 | |
| Record name | 5-Methyl-2′-deoxycytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=838-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyldeoxycytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401003853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-deoxy-5-methylcytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLDEOXYCYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B200GV71QM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




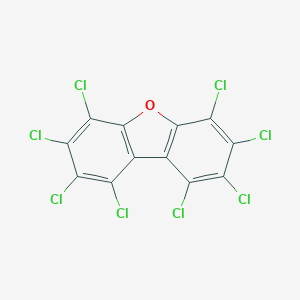
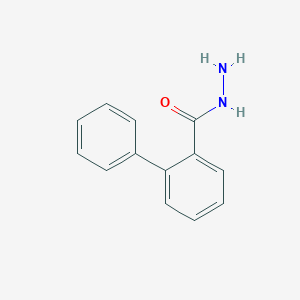
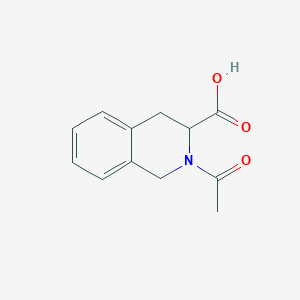
![3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B118629.png)
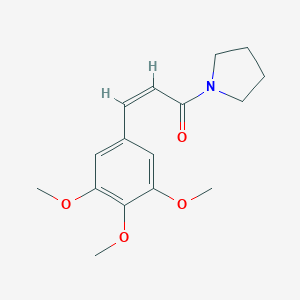

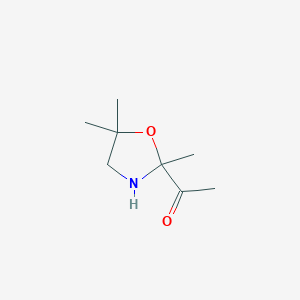




![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)
